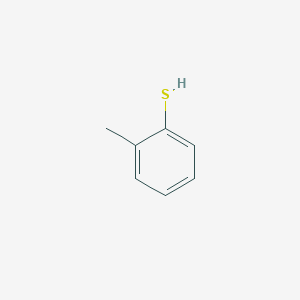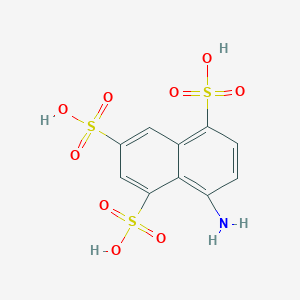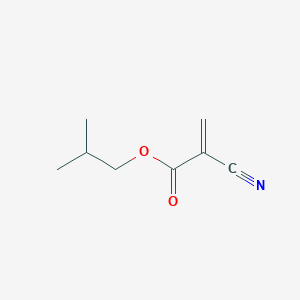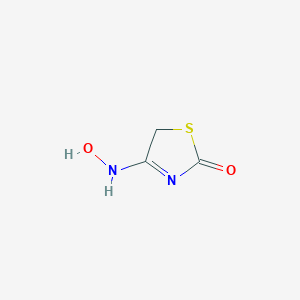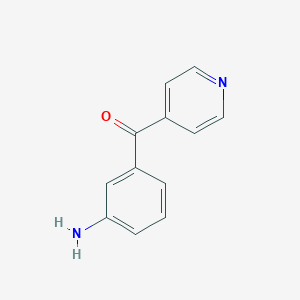![molecular formula C30H52 B091094 (1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane CAS No. 18046-88-3](/img/structure/B91094.png)
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the serratane-type triterpenoids, which are secondary metabolites found in various plant species, particularly those belonging to the Lycopodium genus . These compounds have garnered interest due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane can be isolated from plants such as Lycopodium cernuum through extraction and chromatographic techniques . The dried and powdered whole plant is typically extracted with methanol to obtain a dark brown extract. This extract is then subjected to a series of chromatographic techniques to yield pure serratane I
Chemical Reactions Analysis
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serratane I can lead to the formation of serratenedione, while reduction can yield serratenediol .
Scientific Research Applications
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[138003,1206,11In chemistry, it serves as a model compound for studying triterpenoid biosynthesis and chemical transformations . In biology and medicine, serratane I and its derivatives have shown promising activities, including anti-tumor, anti-inflammatory, and neuroprotective effects . These properties make serratane I a potential candidate for the development of new therapeutic agents. Additionally, serratane I has been investigated for its role in traditional medicine, particularly in the treatment of central nervous system and inflammation-related diseases .
Mechanism of Action
The mechanism of action of serratane I involves its interaction with various molecular targets and pathways. For instance, serratane I has been shown to inhibit cholinesterases and β-secretase 1, which are key targets for the treatment of Alzheimer’s disease . The compound’s anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane is part of a larger group of serratane-type triterpenoids, which include compounds such as serratane II (14-α-H), serratenediol, and serratenedione . These compounds share a similar core structure but differ in their functional groups and stereochemistry. This compound is unique due to its specific stereochemistry and biological activities. Compared to other triterpenoids, serratane I and its derivatives exhibit distinct pharmacological properties, making them valuable for further research and potential therapeutic applications .
Properties
CAS No. |
18046-88-3 |
|---|---|
Molecular Formula |
C30H52 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(1S,3R,6S,11R,12S,15S,16S,21S)-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricosane |
InChI |
InChI=1S/C30H52/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h21-25H,8-20H2,1-7H3/t21-,22+,23+,24+,25+,28+,29-,30+/m1/s1 |
InChI Key |
SKHPWXHRIDLXBT-GKAFTTDVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@H]4[C@@H](C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
SMILES |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Synonyms |
β-Serratane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





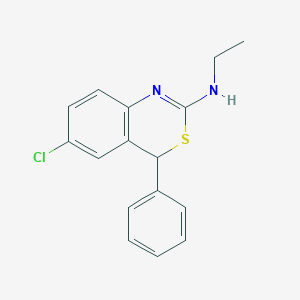
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-](/img/structure/B91017.png)

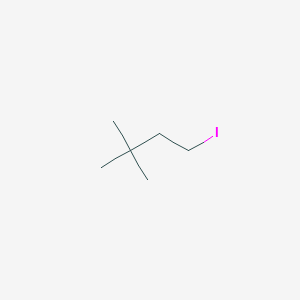
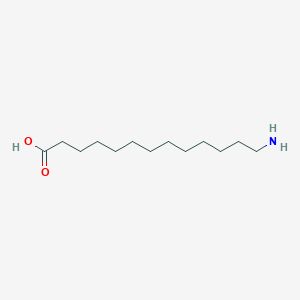
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)
